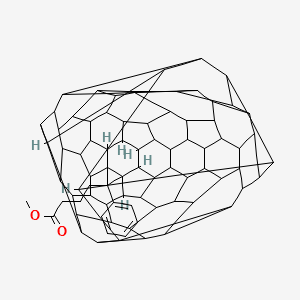
CID 129319344
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6,6]-Phenyl-C71-butyric acid methyl ester, commonly known as PC71BM, is a fullerene derivative widely used in organic photovoltaics. It is known for its high electron affinity and electron mobility, making it an efficient electron acceptor in organic solar cells. PC71BM is a crucial component in the development of high-performance organic solar cells due to its ability to enhance light absorption and improve charge transport.
准备方法
Synthetic Routes and Reaction Conditions
PC71BM is synthesized through a multi-step process involving the functionalization of fullerene C70. The synthesis typically begins with the reaction of C70 with bromine to form a brominated derivative. This intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group. The final step involves the esterification of the resulting compound with methyl butyrate to form PC71BM .
Industrial Production Methods
Industrial production of PC71BM follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced purification and characterization techniques to meet the stringent requirements of the photovoltaic industry .
化学反应分析
Types of Reactions
PC71BM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and enhancing its performance in different applications.
Common Reagents and Conditions
Oxidation: PC71BM can be oxidized using strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction of PC71BM can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups on PC71BM with other groups to modify its properties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PC71BM can lead to the formation of various oxygenated derivatives, while reduction can produce reduced fullerene derivatives with different electronic properties .
科学研究应用
PC71BM has a wide range of scientific research applications, particularly in the field of organic photovoltaics. It is used as an electron acceptor in organic solar cells, where it helps to improve the efficiency of light absorption and charge transport. The compound is also used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electronic properties .
In addition to its applications in electronics, PC71BM is also used in materials science research for the development of new nanomaterials and composites. Its unique structure and properties make it an ideal candidate for studying the interactions between fullerenes and other materials .
作用机制
The mechanism of action of PC71BM in organic solar cells involves several key steps. When light is absorbed by the donor material in the solar cell, excitons (electron-hole pairs) are generated. These excitons then migrate to the donor-acceptor interface, where they dissociate into free charge carriers. PC71BM acts as the electron acceptor, capturing the electrons and facilitating their transport to the electrode. This process enhances the overall efficiency of the solar cell by improving charge separation and reducing recombination losses .
相似化合物的比较
PC71BM is often compared with other fullerene derivatives, such as [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM). While both compounds have similar structures and functions, PC71BM has a higher electron affinity and better light absorption properties, making it more efficient in certain applications .
Other similar compounds include non-fullerene acceptors like ITIC-Th, which have gained popularity in recent years due to their tunable absorption spectra and improved stability. PC71BM remains a widely used and well-studied compound in the field of organic photovoltaics .
Conclusion
PC71BM is a versatile and highly efficient electron acceptor used in various scientific research applications, particularly in the field of organic photovoltaics. Its unique properties and ability to undergo various chemical reactions make it an essential component in the development of high-performance organic solar cells and other electronic devices. The ongoing research and development of PC71BM and similar compounds continue to drive advancements in the field of organic electronics.
属性
分子式 |
C82H82O2 |
|---|---|
分子量 |
1099.5 g/mol |
InChI |
InChI=1S/C82H82O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7,12-79H,5,8-9H2,1H3 |
InChI 键 |
VNYBSOAUSDUMGH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC1(C23C14C5C6C7C8C9C1C%10C%11C%12C%13C%10C%10C%14C%15C%13C%13C%16C%12C%12C%17C%16C%16C%18C%13C%15C%13C%15C%14C%14C%10C1C8C1C%14C8C%15C%10C%14C%13C%18C%13C%14C(C2C%10C8C4C16)C1C3C2C5C3C7C4C9C%11C%12C4C4C%17C5C%16C%13C1C5C2C43)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


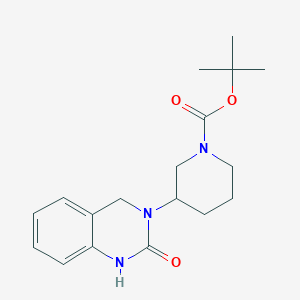
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14794657.png)
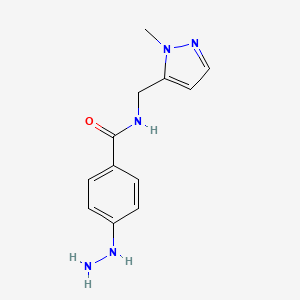
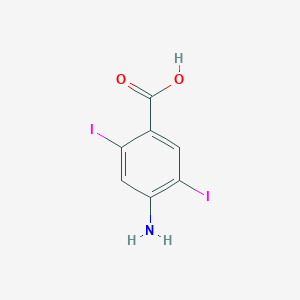
![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B14794691.png)
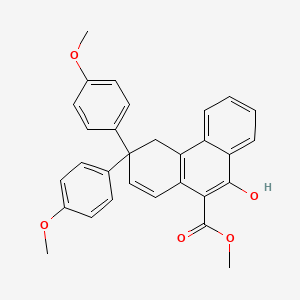
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794698.png)
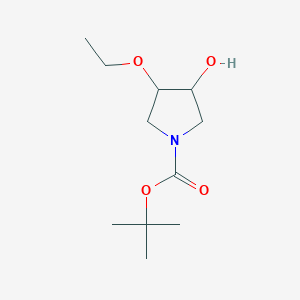
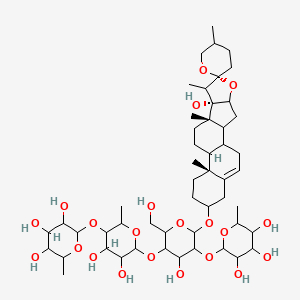
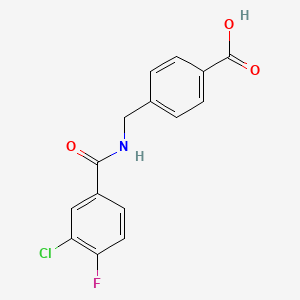
![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
